2-[hydroxy(phenyl)methyl]succinic acid
Description
Properties
IUPAC Name |
2-[hydroxy(phenyl)methyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-9(13)6-8(11(15)16)10(14)7-4-2-1-3-5-7/h1-5,8,10,14H,6H2,(H,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMSVVZWLJFHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CC(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 2-[hydroxy(phenyl)methyl]succinic acid?
- Methodological Answer : Synthesis typically involves condensation reactions or modifications of succinic acid derivatives. For example, phenylsuccinic acid analogs are synthesized via cyanohydrin intermediates under controlled conditions (e.g., using hydrogen cyanide in a ventilated hood ). Key parameters include temperature control (80-100°C), solvent selection (e.g., ethanol/water mixtures), and purification via recrystallization. Yield optimization (45-70%) depends on stoichiometric ratios and reaction time .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic peaks: broad O–H stretch (~3380 cm⁻¹), C=O (1700-1720 cm⁻¹), and aromatic C=C (1598 cm⁻¹) .
- NMR : In H NMR, expect signals for aromatic protons (δ 7.2-7.5 ppm), hydroxyl groups (δ 5-6 ppm), and methylene/methine protons (δ 2.5-3.5 ppm). C NMR should show carboxyl carbons (~170 ppm) and aromatic carbons (~125-140 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 306 for analogs) and fragmentation patterns .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store in airtight containers at 2-8°C, protected from moisture and light. Stability is compromised by heat (>40°C) or exposure to strong acids/oxidizers. Use desiccants for long-term storage .
Q. How should researchers mitigate risks when handling this compound in the laboratory?
- Methodological Answer :
- Use PPE (gloves, goggles) to prevent skin/eye irritation (Category 2A hazards ).
- Avoid inhalation by working in fume hoods.
- Incompatible with strong acids/alkalis; segregate storage .
- Emergency protocols: Wash skin with water for 15 minutes; use eye wash stations .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform docking studies to predict binding affinities to target enzymes (e.g., CoA-dependent pathways ).
- Use DFT calculations to optimize geometry and electronic properties (e.g., HOMO-LUMO gaps for redox activity).
- Validate predictions with synthetic analogs and in vitro assays (e.g., IC₅₀ measurements) .
Q. What strategies resolve contradictions in crystallographic data for phenylsuccinic acid derivatives?
- Methodological Answer :
- Use SHELX programs for structure refinement, especially for high-resolution or twinned data .
- Cross-validate with powder XRD to detect polymorphism.
- Address disorder in aromatic/phenyl groups by iterative refinement and occupancy adjustments .
Q. How can researchers investigate the metabolic fate of this compound in microbial systems?
- Methodological Answer :
- Trace C-labeled compounds in biodegradation assays.
- Use LC-MS/MS to detect intermediates like [hydroxy(phenyl)methyl]succinyl-CoA, a key metabolite in β-oxidation pathways .
- Compare degradation rates under aerobic/anaerobic conditions .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
- Methodological Answer :
- Employ HPLC with UV/FLD detection (λ = 254 nm) for sensitivity.
- Use ion-pair chromatography (C18 column, 0.1% TFA in mobile phase) to resolve polar impurities.
- Validate methods per ICH guidelines (LOD < 0.1%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
